4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane

Descripción general

Descripción

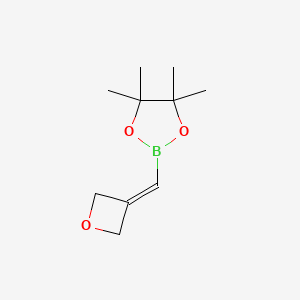

4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a carbon atom. This compound is notable for its unique structure, which includes an oxetane ring and a dioxaborolane moiety. It is used in various chemical reactions and has applications in organic synthesis and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane typically involves the reaction of an oxetane derivative with a boronic acid or boronate ester. One common method includes the following steps:

Starting Materials: Oxetane derivative and boronic acid or boronate ester.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Procedure: The oxetane derivative is added to a solution of the boronic acid or boronate ester in THF, followed by the addition of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of boron-containing organic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron reagent. Boron compounds are widely used in organic reactions due to their ability to form stable complexes with various functional groups. Specifically:

- Borylation Reactions : The compound can be utilized in borylation reactions to introduce boron into organic molecules, which can subsequently be transformed into other functional groups through cross-coupling reactions.

- Synthesis of Complex Molecules : It serves as a building block for the synthesis of complex organic structures in pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, the unique structure of 4,4,5,5-tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane offers potential therapeutic applications:

- Anticancer Agents : Research has indicated that boron-containing compounds can exhibit anticancer properties by participating in the inhibition of tumor growth and metastasis.

- Drug Delivery Systems : The compound's ability to form stable complexes may be exploited in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.

Materials Science

The compound also finds applications in materials science:

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis to create materials with specific properties such as enhanced thermal stability or mechanical strength.

- Nanotechnology : Its unique chemical structure allows for potential applications in nanomaterials where boron can enhance the electronic properties of nanostructures.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Borylation Studies : Research published in journals like Journal of Organic Chemistry has demonstrated the effectiveness of similar boron compounds in facilitating borylation reactions under mild conditions.

- Anticancer Activity : A study published in Cancer Research highlighted the potential for boron compounds to act as effective inhibitors of cancer cell proliferation.

- Polymer Development : Investigations into the use of boron-containing monomers in polymer synthesis have shown improved material properties compared to traditional polymers without boron.

Mecanismo De Acción

The mechanism of action of 4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules. The boron atom can coordinate with nucleophiles, facilitating various chemical transformations. The oxetane ring can also participate in ring-opening reactions, leading to the formation of new bonds and structures.

Comparación Con Compuestos Similares

Similar Compounds

4,4,5,5-Tetramethyl-2-(vinylmethyl)-1,3,2-dioxaborolane: Similar structure but with a vinyl group instead of an oxetane ring.

4,4,5,5-Tetramethyl-2-(ethynylmethyl)-1,3,2-dioxaborolane: Contains an ethynyl group instead of an oxetane ring.

Uniqueness

4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. This unique structure makes it valuable in specific applications where the oxetane ring’s properties are advantageous.

Actividad Biológica

4,4,5,5-Tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane (CAS No. 2246658-69-3) is a boron-containing compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C₉H₁₇BO₃

- Molecular Weight : 184.04 g/mol

- IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

- Antioxidant Activity : Some studies suggest that boron-containing compounds can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.

- Anticancer Properties : There is emerging evidence that dioxaborolanes may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Endocrine Disruption : Similar compounds have been implicated in endocrine disruption in aquatic organisms. For instance, exposure to certain dioxaborolanes has been linked to developmental and reproductive toxicity in zebrafish models .

Toxicity Profiles

The toxicity of this compound has been assessed in various studies:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) .

- Developmental Toxicity : In zebrafish studies, exposure to related compounds resulted in significant morphological changes and behavioral alterations in offspring .

Study on Zebrafish Development

A notable study examined the effects of a structurally similar compound on zebrafish embryos. The research found that exposure during critical developmental windows led to increased head length and altered swimming behavior in larvae. These findings suggest potential risks associated with environmental exposure to dioxaborolanes .

Anticancer Activity

In vitro studies have demonstrated that certain dioxaborolanes exhibit selective cytotoxicity against cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Compounds showed IC50 values in the low micromolar range indicating significant potential for further development as anticancer agents.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇BO₃ |

| Molecular Weight | 184.04 g/mol |

| CAS Number | 2246658-69-3 |

| Acute Toxicity | H302 (harmful if swallowed), H315 (skin irritation) |

| Antioxidant Activity | Yes (potential scavenging of free radicals) |

| Anticancer Activity | IC50 values in low micromolar range |

| Developmental Toxicity | Observed alterations in zebrafish morphology and behavior |

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(oxetan-3-ylidenemethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO3/c1-9(2)10(3,4)14-11(13-9)5-8-6-12-7-8/h5H,6-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWDQIIXPVPQNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2246658-69-3 | |

| Record name | 4,4,5,5-tetramethyl-2-[(oxetan-3-ylidene)methyl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.